Ethyl 3-oxo-4-(thiophen-2-yl)butanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxo-4-thiophen-2-ylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-2-13-10(12)7-8(11)6-9-4-3-5-14-9/h3-5H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMQNIQQBWPFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and tautomerism of Ethyl 3-oxo-4-(thiophen-2-yl)butanoate
An In-depth Technical Guide to the Chemical Structure and Tautomerism of Ethyl 3-oxo-4-(thiophen-2-yl)butanoate
Introduction
This compound is a β-keto ester of significant interest in the fields of organic synthesis and medicinal chemistry. As a bifunctional molecule, it incorporates a thiophene heterocycle—a privileged scaffold in numerous pharmacologically active compounds—and a reactive 1,3-dicarbonyl moiety.[1] This unique combination makes it a versatile building block for the synthesis of more complex molecular architectures.
However, to effectively harness its synthetic potential, a deep understanding of its fundamental chemical nature is paramount. Like other β-keto esters, this compound does not exist as a single, static structure in solution. Instead, it is present as a dynamic equilibrium between two constitutional isomers: the keto and enol forms. This phenomenon, known as keto-enol tautomerism, profoundly influences the compound's physical properties, spectroscopic signature, and chemical reactivity.[2][3]
This technical guide provides a comprehensive analysis of the chemical structure of this compound, with a core focus on the principles governing its tautomeric equilibrium, the factors that influence it, and the spectroscopic methods used for its characterization and quantification.
Molecular Structure and Physicochemical Properties
The primary structure of this compound in its keto form consists of a four-carbon butanoate chain with a ketone at the C3 position and a thiophen-2-yl group attached at the C4 position. The molecule's key functional groups are the ethyl ester, the ketone, and the aromatic thiophene ring.
The structure combines the electrophilic centers at the two carbonyl carbons with the nucleophilic potential at the α-carbon (C2), a characteristic feature of β-dicarbonyl compounds.
Caption: Chemical structure of this compound (Keto Form).
The Phenomenon of Keto-Enol Tautomerism
Keto-enol tautomerism describes the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a C=C double bond).[5] While the keto form is generally more stable for simple carbonyl compounds, the equilibrium for β-keto esters can significantly favor the enol tautomer.[6][7] This shift is due to specific stabilizing interactions within the enol structure.
Structural Basis for Enol Stability
The enhanced stability of the enol form of this compound arises from two primary electronic effects:
-
Conjugation: The newly formed carbon-carbon double bond (C=C) in the enol tautomer is in conjugation with the carbonyl group (C=O) of the ester. This creates an extended π-electron system that delocalizes electron density, resulting in a lower overall energy state for the molecule.[6][7]
-
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond forms between the hydroxyl proton of the enol and the carbonyl oxygen of the ester. This interaction creates a highly stable, quasi-aromatic six-membered ring, which is a major driving force for enolization.[2][7]
Caption: The equilibrium between the keto and enol tautomers.
Factors Influencing the Tautomeric Equilibrium
The precise ratio of keto to enol tautomers is not fixed and is highly sensitive to environmental conditions. For researchers, understanding and controlling these factors is critical for achieving desired reactivity and consistent analytical results.
-
Solvent Polarity: This is arguably the most significant factor.[2]
-
Non-polar solvents (e.g., hexane, CCl₄, CDCl₃) cannot form strong hydrogen bonds with the solute. This environment preserves the intramolecular hydrogen bond of the enol, thus stabilizing it and shifting the equilibrium in its favor.[2][7]
-
Polar, hydrogen-bond-accepting solvents (e.g., DMSO, D₂O) can disrupt the internal hydrogen bond by forming their own intermolecular hydrogen bonds with both the keto and enol forms. This preferentially solvates and stabilizes the more polar keto tautomer, shifting the equilibrium away from the enol.[2]
-
-
Temperature: The tautomeric equilibrium is temperature-dependent. Analyzing the equilibrium constant at various temperatures can provide thermodynamic data, such as the enthalpy (ΔH) and entropy (ΔS) of tautomerization.[2]
-
Acid/Base Catalysis: The interconversion between tautomers is catalyzed by both acid and base.[7][8] While a catalyst does not change the position of the equilibrium, it significantly increases the rate at which the equilibrium is established.
Spectroscopic Characterization of Tautomers
The slow interconversion rate between the keto and enol forms on the NMR timescale allows for the simultaneous observation and quantification of both species in solution.[2]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is the most definitive and widely used technique for determining the keto-enol ratio.[2] Each tautomer exhibits a unique set of signals.
-
Keto Form:
-
α-Methylene Protons (-CH₂-): A sharp singlet at approximately 3.5-4.0 ppm, representing the two protons on the carbon between the two carbonyl groups.
-
Thiophene-adjacent Methylene Protons (-CH₂-Th): A singlet around 4.0-4.5 ppm.
-
-
Enol Form:
-
Vinylic Proton (=CH-): A singlet appearing at approximately 5.0-6.0 ppm.
-
Enolic Hydroxyl Proton (-OH): A broad, downfield singlet, often found between 12.0-13.0 ppm, characteristic of a strongly hydrogen-bonded proton.
-
The ratio of the tautomers can be calculated directly by comparing the integration of the α-methylene proton signal (keto) with that of the vinylic proton signal (enol).
Infrared (IR) Spectroscopy
IR spectroscopy provides clear evidence of the functional groups present in each tautomer.
-
Keto Form: Exhibits two distinct carbonyl (C=O) stretching absorptions:
-
Ketone C=O stretch: ~1715-1725 cm⁻¹
-
Ester C=O stretch: ~1735-1750 cm⁻¹[9]
-
-
Enol Form: The spectrum is markedly different due to conjugation and hydrogen bonding:
-
Conjugated Ester C=O stretch: Shifted to a lower wavenumber, ~1650-1670 cm⁻¹
-
C=C stretch: ~1600-1620 cm⁻¹
-
Broad O-H stretch: A very broad band from ~2500-3200 cm⁻¹, indicative of the strong intramolecular hydrogen bond.
-
Summary of Spectroscopic Data
| Spectroscopic Technique | Keto Tautomer | Enol Tautomer |
| ¹H NMR (Chemical Shift, δ) | α-CH₂: ~3.5-4.0 ppm (singlet) | =CH: ~5.0-6.0 ppm (singlet)Enol OH: ~12.0-13.0 ppm (broad singlet) |
| ¹³C NMR (Chemical Shift, δ) | Ketone C=O: ~200 ppmEster C=O: ~168 ppmα-CH₂: ~50 ppm | Ester C=O: ~172 ppmC-OH: ~175 ppm=CH: ~90-100 ppm |
| IR Spectroscopy (Wavenumber, cm⁻¹) | Ketone C=O: ~1720 cm⁻¹Ester C=O: ~1740 cm⁻¹ | Conjugated Ester C=O: ~1660 cm⁻¹C=C: ~1610 cm⁻¹Broad O-H: ~2500-3200 cm⁻¹ |
Experimental Protocol: Determination of Tautomeric Equilibrium via ¹H NMR
This protocol provides a standardized method for quantifying the keto-enol ratio of this compound.
Objective: To determine the percentage of keto and enol tautomers in a deuterated chloroform (CDCl₃) solution at room temperature.
Materials:
-
This compound
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS
-
NMR Tube (5 mm)
-
Volumetric Pipettes and Flasks
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound.
-
Dissolve the sample in 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Place the sample in the NMR spectrometer.
-
Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz). Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for full relaxation of all protons for accurate integration.
-
-
Data Processing:
-
Process the acquired spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Calibrate the spectrum by setting the Tetramethylsilane (TMS) peak to 0.00 ppm.
-
-
Integration and Calculation:
-
Integrate the characteristic signals for both tautomers:
-
Keto Signal (I_keto): Integrate the singlet corresponding to the α-methylene protons (-CH₂-) at ~3.5-4.0 ppm. Since this signal represents 2 protons, the normalized integral is I_keto / 2.
-
Enol Signal (I_enol): Integrate the singlet corresponding to the vinylic proton (=CH-) at ~5.0-6.0 ppm. This signal represents 1 proton.
-
-
Calculate the percentage of each tautomer using the following formulas:
-
% Enol = [I_enol / ((I_keto / 2) + I_enol)] * 100
-
% Keto = [ (I_keto / 2) / ((I_keto / 2) + I_enol)] * 100
-
-
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Thermodynamic stability of Ethyl 3-oxo-4-(thiophen-2-yl)butanoate vs furan analogs
Thermodynamic Stability & Molecular Architecture: Thiophene vs. Furan -Keto Esters
Executive Summary
In the design of heterocyclic building blocks for drug development, the choice between thiophene and furan scaffolds is often dictated by a trade-off between bioisosteric utility and thermodynamic stability. This guide provides a rigorous analysis of This compound (Target) versus its furan analog.
While both molecules serve as versatile C4 synthons, the thiophene derivative exhibits superior thermodynamic stability due to higher aromatic resonance energy (29 kcal/mol vs. 16 kcal/mol for furan). The furan analog is significantly more susceptible to acid-catalyzed ring opening (hydrolysis) and oxidative degradation. This document outlines the mechanistic underpinnings of these differences, practical synthesis protocols via the Meldrum’s acid route, and stability-indicating analytical methods.
Molecular Architecture & Electronic Properties
The core structural difference lies in the heteroatom (Sulfur vs. Oxygen) within the aromatic ring at the
1.1 Aromaticity and Resonance Energy
Thermodynamic stability in these systems is governed by the aromatic character of the heteroaryl ring. Thiophene is "more aromatic" than furan because the sulfur atom (3rd period) is less electronegative (2.58) than oxygen (3.44), allowing for more effective delocalization of the lone pair into the
| Property | Thiophene Analog | Furan Analog | Impact on Stability |
| Heteroatom | Sulfur (S) | Oxygen (O) | S is less electronegative; better orbital overlap. |
| Resonance Energy | ~29 kcal/mol | ~16 kcal/mol | Thiophene ring is thermodynamically robust. |
| Dipole Moment | ~0.52 D | ~0.71 D | Furan is more polar, influencing solvent interactions. |
| Acid Sensitivity | Low (Stable to dilute acid) | High (Prone to ring opening) | Critical factor for storage and scale-up. |
1.2 Keto-Enol Tautomerism
Both analogs exist in a dynamic equilibrium between the keto and enol forms.[1][2][3] In
-
Dominant Species: Keto form (in polar solvents) /
-Enol (in non-polar solvents). -
Thiophene Effect: The thiophene ring acts as a weak electron donor via resonance but an inductor via the
-framework. It does not significantly disrupt the -keto ester H-bond network compared to the furan.
Thermodynamic Stability Analysis
The stability differential is best understood through the lens of degradation pathways. The furan ring acts as a "masked" 1,4-dicarbonyl system that is easily unveiled under acidic conditions, leading to rapid decomposition.
2.1 The Furan Liability: Acid-Catalyzed Ring Opening
Furan analogs possess a high-energy ground state relative to their hydrolysis products. In the presence of Brønsted acids (even trace amounts from silica gel or unneutralized reaction mixtures), the furan ring undergoes protonation, leading to ring opening.
Mechanism:
-
Protonation at the C
or C position of the furan.[4][5] -
Nucleophilic attack by water.
-
Ring cleavage to form reactive dicarbonyls (e.g., 4-hydroxy-2-butenal derivatives), which then polymerize.
Thiophene Advantage: The higher resonance energy of thiophene raises the activation energy for protonation, rendering it stable to standard acidic workups and storage conditions.
2.2 Visualization: Stability & Degradation Pathways
Figure 1: Comparative stability pathways. The furan analog is prone to irreversible ring opening under acidic conditions, whereas the thiophene analog remains kinetically stable.
Experimental Protocols
3.1 Synthesis via Meldrum’s Acid (Recommended)
The most reliable method for synthesizing high-purity
Reagents:
-
Thiophene-2-acetic acid (or Furan-2-acetic acid)
-
Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)[6][7][8][9]
-
EDC·HCl / DMAP (Coupling agents)
-
Ethanol (Nucleophile for ring opening)
Protocol:
-
Acylation: Dissolve Thiophene-2-acetic acid (1.0 eq) in DCM (0.5 M). Add Meldrum’s acid (1.0 eq) and DMAP (1.1 eq). Cool to 0°C. Add EDC·HCl (1.1 eq) portion-wise. Stir at RT for 3–12 hours.
-
Checkpoint: Monitor by TLC. The intermediate is an acyl-Meldrum's acid adduct.
-
-
Workup (Crucial for Furan): Wash with dilute HCl (0.1 N) to remove DMAP/EDC urea.
-
Note: For the Furan analog, minimize contact time with HCl and keep temperature <5°C to prevent ring opening. For Thiophene, standard washing is safe.
-
-
Alcoholysis: Dissolve the crude acyl-Meldrum's intermediate in anhydrous Ethanol. Reflux for 2–4 hours.
-
Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
3.2 Stability-Indicating Analytical Method (NMR)
To assess the thermodynamic ratio of keto/enol forms and check for degradation.
Instrument: 400 MHz 1H NMR. Solvent: CDCl3 (Non-polar, favors Enol) vs. DMSO-d6 (Polar, favors Keto).
Key Signals (Thiophene Analog):
-
Keto Form:
-
~3.6 ppm (s, 2H): Methylene between ketone and ester (
-protons). -
~4.0 ppm (s, 2H): Methylene between thiophene and ketone (
-protons).
-
~3.6 ppm (s, 2H): Methylene between ketone and ester (
-
Enol Form (Stabilized):
- ~12.0 ppm (s, 1H): Enolic -OH (Exchangeable).
-
~5.0–5.5 ppm (s, 1H): Vinylic proton (
-position).
Calculation of
Visualizing the Tautomeric Equilibrium
The following diagram illustrates the structural dynamics of the target molecule.
Figure 2: Tautomeric landscape. The
References
-
BenchChem. Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. (2025).[7][10]
-
Imperial College London. Heteroaromatic Chemistry: Pyrroles, Furans & Thiophenes – Properties, Syntheses & Reactivity.
-
Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. (2012).
-
Catalysis Science & Technology. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings. (2016).[11]
-
ChemicalBook. Synthesis of Ethyl 3-oxo-4-phenylbutanoate via Meldrum's Acid.
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A Senior Application Scientist's Guide to Ethyl 3-oxo-4-(thiophen-2-yl)butanoate: Nomenclature, Properties, and Synthetic Significance
Abstract
In the landscape of pharmaceutical research and fine chemical synthesis, precision in molecular architecture and nomenclature is paramount. Ethyl 3-oxo-4-(thiophen-2-yl)butanoate (CAS No. 86728-40-7) represents a class of β-keto esters that, while not broadly commercialized, holds significant potential as a versatile intermediate for the synthesis of complex heterocyclic systems.[1] This technical guide provides an in-depth analysis of its formal IUPAC naming convention, discusses its common synonyms, and presents its key physicochemical properties. Furthermore, we offer a field-proven perspective on its synthetic utility and propose a robust, hypothetical protocol for its preparation, grounding our discussion in the established reactivity of related scaffolds. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this valuable chemical building block.
Definitive Molecular Identification
The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is definitively identified by the Chemical Abstracts Service (CAS) number 86728-40-7.[2][3] Its fundamental properties are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 86728-40-7 | [2] |
| Molecular Formula | C₁₀H₁₂O₃S | [2] |
| Molecular Weight | 212.27 g/mol | [2] |
| Canonical SMILES | O=C(OCC)CC(CC1=CC=CS1)=O | [2] |
Deconstruction of the IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that a name corresponds to a single, unique structure. The name "this compound" can be deconstructed to reveal the precise architecture of the molecule.
The process begins by identifying the principal functional group, which dictates the suffix of the name. In this molecule, the ester group takes precedence over the ketone.
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Glassware Preparation: All glassware must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Grignard Reagent Formation:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 2-bromothiophene (1.0 eq) in anhydrous THF via an addition funnel. The reaction is exothermic and should be controlled with a water bath if necessary.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of 2-thienylmagnesium bromide.
-
-
Acylation Reaction:
-
Cool the freshly prepared Grignard reagent to -78°C using a dry ice/acetone bath.
-
Dissolve ethyl 4-chloro-3-oxobutanoate (1.1 eq) in anhydrous THF.
-
Add the solution of the chloro-ketoester dropwise to the stirred Grignard solution, maintaining the temperature at -78°C.
-
Stir the reaction mixture at this temperature for 2 hours, then allow it to warm slowly to room temperature overnight.
-
-
Reaction Quench and Workup:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude oil should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.
-
Significance and Applications in Drug Development
The true value of a molecule like this compound lies in its potential as a synthetic scaffold. The thiophene ring is a well-established bioisostere of a phenyl ring, often used by medicinal chemists to modulate metabolic stability, solubility, and target engagement. The β-keto ester functionality is exceptionally versatile, serving as a precursor to a vast array of more complex heterocyclic systems. [1][4]
Caption: Potential of the core molecule as a precursor to diverse heterocyclic systems.
Derivatives of related β-keto esters have demonstrated a wide range of biological activities, including antimicrobial, anthelmintic, and cytotoxic potentials. [5][6]The inherent reactivity of the dicarbonyl system allows for condensation reactions with hydrazines, ureas, and other dinucleophiles to construct pyrazoles, pyrimidines, and other medicinally relevant heterocycles. This positions this compound as a highly valuable, yet under-explored, starting material for discovery chemistry programs.
References
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PubChem. Ethyl 4-oxo-4-(thiophen-2-yl)butanoate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. National Center for Biotechnology Information. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Applications of Ethyl 3-oxo-4-phenylbutanoate in Pharmaceutical Research. Available from: [Link]
-
Organic Syntheses. Procedure for Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Available from: [Link]
-
PubChem. Ethyl 3-oxo-4-phenylbutanoate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Ethyl 3-oxo-4-phenylsulfanyl-butanoate. National Center for Biotechnology Information. Available from: [Link]
-
Raposo, M. Manuela M. Synthesis of methyl 4-oxo-4-(thiophen-2-yl)butanoate. Available from: [Link]
-
Matrix Fine Chemicals. ETHYL 3-OXOBUTANOATE | CAS 141-97-9. Available from: [Link]
-
PubChem. Ethyl 3-oxo-2-(phenylhydrazono)butanoate. National Center for Biotechnology Information. Available from: [Link]
-
Sadiq, M. F. et al. (2017). Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies. Frontiers in Chemistry. Available from: [Link]
-
PubChem. Ethyl 3-oxo-2-(3-oxocyclohexyl)butanoate. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Available from: [Link]
-
FooDB. Showing Compound Ethyl 3-oxobutanoate (FDB003241). Available from: [Link]
-
ResearchGate. Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. Available from: [Link]
-
PubMed. Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies. Available from: [Link]
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Methodological & Application
The Strategic Utility of Ethyl 3-oxo-4-(thiophen-2-yl)butanoate in the Synthesis of Thienopyridine-Based Pharmaceutical Intermediates
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the efficient construction of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Among these, the thienopyridine core is of paramount importance, forming the structural basis for several blockbuster antiplatelet agents. This guide provides a comprehensive overview of the strategic application of Ethyl 3-oxo-4-(thiophen-2-yl)butanoate , a versatile β-keto ester, as a key precursor in the synthesis of crucial thienopyridine intermediates. We will delve into the chemical rationale behind its use, provide detailed, field-proven protocols for its transformation, and present a logical workflow from this precursor to the core structure of widely used antithrombotic drugs.
Introduction: The Significance of the Thienopyridine Scaffold
The thienopyridine class of drugs, which includes notable members such as Ticlopidine, Clopidogrel, and Prasugrel, represents a major therapeutic advance in the prevention of atherothrombotic events.[1][2] These drugs function as antagonists of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby inhibiting platelet activation and aggregation. The central pharmacophore of these drugs is the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system. The synthesis of this bicyclic heterocycle is a key challenge in the manufacturing of these life-saving medications. This compound emerges as a strategic starting material due to the inherent reactivity of its β-keto ester functionality, which allows for the facile introduction of the necessary nitrogen atom and subsequent cyclization to form the desired piperidine ring fused to the thiophene core.
Physicochemical Properties of the Precursor
A thorough understanding of the precursor's properties is fundamental to its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃S | [3][4] |
| Molecular Weight | 212.27 g/mol | [3][4] |
| Appearance | Pale yellow oil | |
| CAS Number | 86728-40-7 | [3][4] |
| Purity | ≥98% | [3][4] |
| Storage | Sealed in dry, 2-8°C | [3][4] |
Synthetic Strategy: From β-Keto Ester to the Thienopyridine Core
The overall synthetic strategy hinges on the transformation of the β-keto ester group of this compound into an amino group, followed by an intramolecular cyclization to construct the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold. This can be conceptualized in the following workflow:
Caption: Synthetic workflow from the precursor to APIs.
Step 1: Reductive Amination to 2-(Thiophen-2-yl)ethan-1-amine
The initial and critical step is the conversion of the ketone functionality of the β-keto ester into an amine. This is efficiently achieved through reductive amination. The ketone is first reacted with ammonia or an ammonia source to form an intermediate enamine or imine, which is then reduced in situ to the desired primary amine, 2-(thiophen-2-yl)ethan-1-amine. This transformation is pivotal as it introduces the nitrogen atom required for the subsequent cyclization. While direct reductive amination of β-ketoesters can be challenging due to the reactivity of the ester group, a common industrial approach involves the synthesis of 2-thienylethylamine through alternative routes, often starting from thiophene itself.[5][6] However, for the purpose of this guide, we will outline a protocol based on the principles of reductive amination, a versatile and widely used transformation in medicinal chemistry.
Protocol: Synthesis of 2-(Thiophen-2-yl)ethan-1-amine
-
Materials:
-
This compound
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.
-
Stir the solution at room temperature for 30 minutes.
-
Cool the mixture in an ice bath and slowly add sodium cyanoborohydride (1.5-2 equivalents) in portions. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to decompose the excess reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with a concentrated NaOH solution to pH > 10.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(thiophen-2-yl)ethan-1-amine.
-
The crude product can be purified by vacuum distillation.
-
Step 2: Cyclization to 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine via the Pictet-Spengler Reaction
With the key intermediate, 2-(thiophen-2-yl)ethan-1-amine, in hand, the construction of the thienopyridine core can be achieved through a Pictet-Spengler reaction.[7][8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline or related heterocyclic systems. In our case, the thiophene ring acts as the aromatic component. Formaldehyde is a common reaction partner for this transformation.
Protocol: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride
-
Materials:
-
2-(Thiophen-2-yl)ethan-1-amine
-
Aqueous formaldehyde (37%)
-
Concentrated hydrochloric acid
-
N,N-Dimethylformamide (DMF)
-
Dichloroethane
-
-
Procedure:
-
To a solution of 2-(thiophen-2-yl)ethan-1-amine (1 equivalent) in dichloroethane, add aqueous formaldehyde (1.1 equivalents).
-
Heat the mixture to reflux for 2-4 hours. Water can be removed azeotropically using a Dean-Stark apparatus.
-
After cooling to room temperature, add a solution of hydrochloric acid in DMF.
-
Heat the reaction mixture to 70-80°C and stir for 4-6 hours.
-
Cool the reaction mixture to induce crystallization of the hydrochloride salt.
-
Filter the precipitate, wash with cold dichloroethane, and dry under vacuum to obtain 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.
-
Application in the Synthesis of Pharmaceutical APIs
The resulting 4,5,6,7-tetrahydrothieno[3,2-c]pyridine is the pivotal intermediate for the synthesis of several antiplatelet drugs. The final step typically involves the N-alkylation of the secondary amine in the piperidine ring with a suitable electrophile.
Caption: N-alkylation of the core intermediate.
Synthesis of Clopidogrel
Clopidogrel is synthesized by reacting 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with methyl (2S)-2-(2-chlorophenyl)-2-bromoacetate in the presence of a base.[9]
Synthesis of Prasugrel
Prasugrel synthesis involves the alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, followed by further functional group manipulations.[10]
Alternative Synthetic Approaches: The Gewald and Hantzsch Reactions
While the Pictet-Spengler approach is a robust method, it is worth noting other powerful reactions for constructing thiophene and pyridine rings where β-keto esters like this compound can serve as valuable starting materials.
-
Gewald Aminothiophene Synthesis: This multicomponent reaction allows for the synthesis of highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[11] While not directly forming the thienopyridine system, the resulting functionalized thiophenes can be further elaborated to construct the fused piperidine ring.
-
Hantzsch Pyridine Synthesis: This reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor to form a dihydropyridine, which can be subsequently oxidized to a pyridine. While the classical Hantzsch synthesis builds a pyridine ring, modifications could potentially be employed to construct the piperidine ring of the thienopyridine system.
Conclusion
This compound stands out as a highly valuable and strategic precursor for the synthesis of thienopyridine-based pharmaceutical intermediates. Its inherent chemical functionalities provide a direct and efficient entry point to the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, which is central to the blockbuster antiplatelet drugs Clopidogrel and Prasugrel. The synthetic pathways detailed in this guide, primarily leveraging a reductive amination followed by a Pictet-Spengler cyclization, offer a robust and scalable approach for researchers and professionals in the pharmaceutical industry. A thorough understanding of the reactivity and handling of this precursor, coupled with the application of established synthetic protocols, will undoubtedly facilitate the development and manufacturing of these critical medicines.
References
- Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488.
- Bourne, G. T., et al. (2008). Solid-Phase Synthesis of Aryl-Substituted Thienoindolizines: Sequential Pictet−Spengler, Bromination and Suzuki Cross-Coupling Reactions of Thiophenes.
- CN104341433A. (2015).
- EPO Patent EP2155756B1. (2012).
- Ou, W., et al. (2013). An Improvement to the Preparation of Prasugrel Hydrochloride (I). Journal of Chemical Research, 37(6), 370-372.
- Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 7935-7939.
- WIPO Patent WO2011029456A1. (2011).
- IGI Global. (n.d.). Thienopyridine Analogues.
- ChemicalBook. (n.d.). Clopidogrel Impurity C synthesis.
- Manasa Life Sciences. (n.d.). 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride.
- IGI Global. (n.d.).
- CN102432626A. (2012). Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
- St. Laurent, D. R., & Larsen, R. D. (2016).
- Organic Chemistry Portal. (n.d.).
- Royal Society of Chemistry. (2021).
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- Raj, A. (n.d.). Synthetic studies of β-ketoesters.
- Arkivoc. (n.d.). Asymmetric amination of cyclic β-keto esters catalyzed by amine-thiourea bearing multiple hydrogen bonding.
- ResearchGate. (n.d.). The Chemistry of Thienopyridines.
- ResearchGate. (n.d.).
- PubChem. (n.d.). Ethyl 4-oxo-4-(thiophen-2-yl)
- PubChem. (n.d.). Ethyl 3-oxo-3-(thiophen-2-yl)
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Eureka. (2013). Method for synthesizing 2-thiophene ethylamine.
- BenchChem. (n.d.).
- WIPO Patentscope. (2012).
- Spaggiari, A., & Vaccari, D. (2013). Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles. Current Organic Chemistry, 17(10), 1035-1056.
- ResearchGate. (n.d.). ChemInform Abstract: Pictet—Spengler Synthesis of Some Thiophene[c]Fused β-Carbolines.
- MilliporeSigma. (n.d.). Ethyl 3-oxo-3-(thiophen-3-yl)
- Google Patents. (n.d.). Method for synthesizing 2-thiophene ethylamine.
- ChemSynthesis. (n.d.). ethyl 4-(1,3-dithian-2-yl)
- SpectraBase. (n.d.). ETHYL_3-OXO-4-PHENYLBUTANOATE - Optional[13C NMR] - Chemical Shifts.
- Supporting Information for Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. (n.d.).
- ChemicalBook. (n.d.).
- Enamine. (n.d.). Ethyl 2-oxo-4-(trimethylsilyl)
- Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022).
- Google Patents. (n.d.). Preparation of 2-(2-thienyl)
- ChemScene. (n.d.). 86728-40-7 | Ethyl 3-oxo-4-(thiophen-2-yl)
Sources
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- 2. allstudyjournal.com [allstudyjournal.com]
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- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PROCESSES FOR THE PREPARATION OF CLOPIDOGREL - Patent 2155756 [data.epo.org]
- 10. asianpubs.org [asianpubs.org]
- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
Application Note: Synthesis of Substituted Pyrazoles from Ethyl 3-oxo-4-(thiophen-2-yl)butanoate
Executive Summary
This application note details the robust synthesis of 3-(thiophen-2-ylmethyl)-1H-pyrazol-5(4H)-one and its
The thiophene-pyrazole hybrid scaffold is a "privileged structure" in drug discovery, exhibiting potent activity as kinase inhibitors (EGFR, CDK2), anti-inflammatory agents (COX-2 inhibitors), and antimicrobial compounds. This protocol addresses the specific challenges of handling thiophene-containing
Scientific Background & Mechanism[1][2][3][4][5][6][7]
The Chemical Basis
The transformation follows the classical Knorr Pyrazole Synthesis .[1] The reaction proceeds through a condensation-cyclization sequence between a 1,3-dicarbonyl equivalent (the
Key Mechanistic Features:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl (C3) rather than the ester carbonyl (C1).
-
Hydrazone Formation: Elimination of water yields a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen attacks the ester carbonyl, followed by the elimination of ethanol to close the ring.
-
Tautomerism: The resulting 5-pyrazolone exists in equilibrium with its enol form (5-hydroxypyrazole), a critical consideration for NMR characterization.
Regioselectivity Considerations
When using substituted hydrazines (e.g., phenylhydrazine), regioselectivity is governed by steric and electronic factors.
-
Kinetic Control: The unsubstituted
group is less sterically hindered and typically attacks the ketone first. -
Result: The substituent (R) on the hydrazine usually ends up at the
position, while the substituent adjacent to the ketone (the thiophene-methyl group) ends up at the position of the pyrazole ring.
Mechanistic Pathway Diagram
Figure 1: Step-wise mechanism of the Knorr synthesis favoring the 3-substituted-5-pyrazolone isomer.
Experimental Protocols
Materials & Reagents[7][9]
-
Substrate: this compound (Purity >97%).
-
Reagents: Hydrazine hydrate (80% or 98%), Phenylhydrazine, or Methylhydrazine.
-
Solvent: Absolute Ethanol (EtOH).[2]
-
Monitoring: TLC Silica gel 60 F254 plates; Mobile phase: EtOAc/Hexane (1:1).
Protocol A: Synthesis of Unsubstituted Pyrazolone
Target: 3-(thiophen-2-ylmethyl)-1H-pyrazol-5(4H)-one
-
Preparation: In a 100 mL round-bottom flask, dissolve This compound (1.0 equiv, 5 mmol) in Absolute Ethanol (20 mL).
-
Addition: Add Hydrazine Hydrate (1.2 equiv, 6 mmol) dropwise at room temperature.
-
Note: A slight exotherm may occur.
-
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid .
-
Reaction: Heat the mixture to reflux (
) with magnetic stirring for 3–5 hours. -
Validation (TLC): Check TLC (50% EtOAc/Hexane). The starting material (
) should disappear, and a lower spot (product) should appear. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Option 1 (Precipitation): If solid forms, filter and wash with cold ethanol.
-
Option 2 (Concentration): If no solid forms, evaporate solvent under reduced pressure. Triturate the residue with cold diethyl ether or hexane/ethanol (9:1) to induce crystallization.
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
Protocol B: Synthesis of N-Substituted Pyrazoles
Target: 1-Phenyl-3-(thiophen-2-ylmethyl)-1H-pyrazol-5(4H)-one
-
Preparation: Dissolve This compound (5 mmol) in Ethanol (25 mL).
-
Addition: Add Phenylhydrazine (1.1 equiv, 5.5 mmol).
-
Reaction: Reflux for 4–6 hours.
-
Critical Control Point:
-substituted hydrazines are less nucleophilic; reaction times may be longer.
-
-
Isolation: Pour the reaction mixture into crushed ice (50 g) containing HCl (1 mL) to neutralize excess hydrazine and accelerate precipitation.
-
Filtration: Collect the solid by vacuum filtration.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of thiophene-pyrazole hybrids.
Data Analysis & Validation
Expected Analytical Data
To validate the structure, look for the disappearance of the ethyl ester signals and the retention of the thiophene moiety.
| Feature | Starting Material (Est. Shift) | Product (Est. Shift) | Diagnostic Change |
| Ethyl Group | Absent | Loss of OEt confirms cyclization. | |
| Thiophene | Pattern retained; slight shift due to ring change. | ||
| Methylene | Connects Thiophene to Pyrazole C3. | ||
| Pyrazole C4 | Highly dependent on tautomer/solvent (DMSO vs | ||
| NH / OH | N/A | Broad singlet confirms Pyrazolone/OH. |
Self-Validating Quality Checks
-
IR Spectroscopy: Disappearance of the ester carbonyl stretch (
) and appearance of the amide/hydrazide-like carbonyl ( ) and broad NH/OH bands ( ). -
Solubility Test: The starting ester is soluble in non-polar solvents (Hexane/Ether); the pyrazolone product is significantly more polar and often precipitates from cold ethanol.
Applications in Drug Development
The 3-(thiophen-2-ylmethyl)-pyrazole scaffold is a versatile pharmacophore. Researchers can derivatize this core to access:
-
Kinase Inhibitors: Condensation of the C4 position with aldehydes (Knoevenagel condensation) yields benzylidene derivatives active against CDK2 and EGFR [1].
-
Anti-inflammatories: The pyrazole core mimics the pharmacophore of Celecoxib, with the thiophene providing bioisosteric replacement for phenyl rings, potentially altering metabolic stability and lipophilicity [2].
-
Antimicrobials:
-substituted derivatives have shown efficacy against S. aureus and C. albicans [3].[5]
References
-
RSC Publishing. (2026). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights.[5]Link
-
MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.Link
-
Taylor & Francis. (2026). Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation.Link
-
ResearchGate. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.[6] (Provides comparative NMR data for thiophene-hydrazide derivatives). Link
Sources
Application Notes & Protocols: Catalytic Methods for the Enantioselective Reduction of Ethyl 3-oxo-4-(thiophen-2-yl)butanoate
Introduction: The Significance of Chiral β-Hydroxy Esters
The enantioselective reduction of β-keto esters is a foundational transformation in modern organic synthesis, yielding chiral β-hydroxy esters that are indispensable building blocks for a multitude of pharmaceuticals and biologically active compounds. The target molecule of this guide, ethyl 3-hydroxy-4-(thiophen-2-yl)butanoate, is a valuable chiral intermediate. Its structural motifs are found in various pharmacophores, and its stereochemically defined hydroxyl and ester functionalities allow for diverse subsequent chemical modifications.
Achieving high enantiopurity in the reduction of its prochiral precursor, ethyl 3-oxo-4-(thiophen-2-yl)butanoate, is paramount. This guide provides an in-depth analysis and detailed protocols for three state-of-the-art catalytic methods to accomplish this transformation: Ruthenium-Catalyzed Asymmetric Hydrogenation, Corey-Itsuno (CBS) Reduction, and Biocatalytic Reduction using Ketoreductases (KREDs). Each method offers distinct advantages, and the selection is often guided by factors such as scale, available equipment, cost, and desired environmental footprint.
Chemocatalysis: Ruthenium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation catalyzed by ruthenium complexes is one of the most powerful and industrially relevant methods for producing enantiomerically pure alcohols.[1] Pioneered by Noyori, these systems demonstrate broad substrate scope, high efficiency, and exceptional enantioselectivity.[2]
Expertise & Rationale: The Principle of Ru-Catalyzed Reduction
The efficacy of these catalysts stems from the coordination of a chiral diphosphine ligand, such as BINAP, to a ruthenium center.[2][3] For β-keto esters, the reaction mechanism is believed to involve the formation of a six-membered chelate between the substrate's ketone and ester carbonyl groups and the Lewis acidic ruthenium center. This rigid chelate structure orients the substrate in a predictable manner relative to the chiral environment of the catalyst. Hydride transfer from the ruthenium complex to the coordinated ketone carbonyl then occurs preferentially on one of the two enantiotopic faces, leading to the formation of one enantiomer of the alcohol in high excess.[2] Second-generation catalysts developed by Noyori's group, which incorporate both a chiral diphosphine and a chiral diamine, can operate through a "bifunctional" mechanism without direct coordination of the substrate to the metal, expanding the reaction's scope even further.[2]
Data Summary: Performance of Ru-Catalysts in β-Keto Ester Reduction
While specific data for this compound is not always published, the performance on analogous aryl and heteroaryl β-keto esters provides a reliable benchmark for establishing effective reaction conditions.
| Catalyst System | Substrate Example | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Ru-BINAP | Ethyl benzoylacetate | 1000:1 | 50 | 50 | 12 | >98 | 99 (R) | [3][4] |
| Ru-MeOBIPHEP | Methyl acetoacetate | 2000:1 | 80 | 25 | 16 | 100 | 99 (S) | [4] |
| Ru-SunPhos | Ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate | 1000:1 | 50 | 60 | 24 | >95 | 98.6 (S) | [5][6] |
| Ru-PhanePhos | Aromatic Ketones | 1000:1 | 10 | 80 | 4 | >99 | >99 | [2] |
Experimental Protocol: Asymmetric Hydrogenation with Ru(II)/BINAP Catalyst
This protocol describes a general procedure for the asymmetric hydrogenation of this compound.
Materials:
-
[RuCl₂( (R)-BINAP )]₂·NEt₃ or a similar pre-catalyst
-
This compound
-
Anhydrous, degassed methanol
-
High-pressure autoclave with a stirrer and temperature/pressure controls
-
High-purity hydrogen gas
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and leak-proof. Place a magnetic stir bar inside.
-
Charging the Reactor: Under a stream of argon, add the ruthenium pre-catalyst (e.g., 0.01 mol%). Add the substrate, this compound (1.0 eq).
-
Solvent Addition: Add anhydrous, degassed methanol via cannula to achieve a substrate concentration of 0.1-0.5 M.
-
Sealing and Purging: Seal the autoclave securely. Purge the vessel 3-5 times with low-pressure hydrogen gas to remove all air, followed by purging with high-pressure hydrogen.
-
Reaction: Pressurize the reactor to the target pressure (e.g., 50 atm H₂) and begin stirring. Heat the reaction to the desired temperature (e.g., 50-80°C).
-
Monitoring: Monitor the reaction progress by checking hydrogen uptake and/or analyzing aliquots (after safely depressurizing and purging) by GC or TLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the system with argon. Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Analysis: Determine the chemical yield. Analyze the enantiomeric excess (ee) of the purified product using chiral HPLC or chiral GC.
Diagram: Catalytic Cycle of Ru-BINAP Hydrogenation
Caption: Catalytic cycle for Ru-BINAP hydrogenation of β-keto esters.
Chemocatalysis: Corey-Itsuno (CBS) Reduction
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly reliable and versatile method for the enantioselective reduction of prochiral ketones to chiral alcohols.[7][8] It utilizes a chiral oxazaborolidine as a catalyst and a stoichiometric borane source, typically borane-tetrahydrofuran complex (BH₃·THF).[9]
Expertise & Rationale: The CBS Reduction Mechanism
The remarkable selectivity of the CBS reduction arises from a well-defined catalytic cycle.[10] First, the borane (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[7][11] This coordination activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[7] The ketone substrate then coordinates to this now more Lewis-acidic boron, positioning itself to minimize steric interactions, typically with its larger substituent oriented away from the catalyst's chiral framework. This leads to a highly organized, six-membered chair-like transition state where the activated hydride is delivered intramolecularly to one specific face of the carbonyl group.[7][11] After hydride transfer, the resulting alkoxyborane is released, and subsequent workup liberates the chiral alcohol and regenerates the catalyst.[7]
Data Summary: Performance of CBS Reduction on Ketones
The CBS reduction is particularly effective for aryl alkyl ketones, making it an excellent candidate for the thiophene-containing substrate.
| Catalyst | Substrate Example | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (S)-Me-CBS | Acetophenone | 5 | 25 | <1 | >95 | 97 (R) |[9][10] | | (S)-Bu-CBS | Propiophenone | 10 | 25 | 1 | >95 | 98 (R) |[7] | | (R)-Me-CBS | 1-Tetralone | 5 | -20 | 2 | 90 | 94 (R) |[9] |
Experimental Protocol: CBS Reduction
This protocol requires strictly anhydrous conditions for optimal results.[11]
Materials:
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1N Hydrochloric acid (HCl)
-
Standard glassware, dried in an oven and cooled under an inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a stir bar, thermometer, and nitrogen inlet, add the CBS catalyst solution (0.05–0.10 eq) under a nitrogen atmosphere.
-
Cooling: Cool the flask to 0°C using an ice bath.
-
Borane Addition: Slowly add the BH₃·THF solution (0.6 eq) dropwise via syringe, maintaining the internal temperature below 5°C. Stir the mixture for 10-15 minutes at 0°C.
-
Substrate Addition: Dissolve the this compound (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Stir the reaction at 0°C or allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 1-4 hours).
-
Quenching: Cool the reaction mixture back to 0°C and quench it by the very slow, dropwise addition of methanol until gas evolution ceases. This step is highly exothermic and must be performed with extreme caution.
-
Work-up: Add 1N HCl and stir the mixture for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by silica gel column chromatography. Determine the yield and analyze the enantiomeric excess by chiral HPLC or GC.
Diagram: The Corey-Itsuno (CBS) Reduction Mechanism
Caption: Mechanism of the enantioselective CBS reduction of a ketone.
Biocatalysis: Ketoreductase (KRED) Mediated Reduction
Biocatalysis offers an environmentally benign and often exceptionally selective route to chiral molecules.[1] Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones and aldehydes with exquisite stereocontrol, frequently delivering products with >99% ee.[12][13]
Expertise & Rationale: The Power of Enzymatic Precision
KREDs belong to the oxidoreductase family and utilize a hydride from a nicotinamide cofactor, either NADPH or NADH, for the reduction. The enzyme's three-dimensional active site acts as a chiral pocket, binding the substrate in a highly specific orientation. This precise positioning ensures that the hydride from the cofactor is delivered to only one face of the prochiral ketone, resulting in the formation of a single enantiomer of the alcohol product.
A key practical consideration is the cost of the cofactor. As it is consumed stoichiometrically, a cofactor regeneration system is essential for a cost-effective process. A common strategy is the "substrate-coupled" approach, where a sacrificial alcohol (e.g., isopropanol) is added in large excess. The KRED itself or a second dehydrogenase enzyme oxidizes the isopropanol to acetone, regenerating the NADPH/NADH cofactor in situ.[14]
Notably, the ketoreductase ChKRED12 from Chryseobacterium sp. has been successfully used for the stereoselective bioreduction of the structurally similar ethyl 3-oxo-3-(2-thienyl) propanoate, achieving >99% ee for the (S)-alcohol.[13][15] This makes it a prime candidate for the reduction of this compound.
Data Summary: Performance of KREDs in Asymmetric Reductions
| Enzyme | Substrate | Cofactor System | Temp (°C) | pH | Time (h) | Conversion (%) | ee (%) | Reference |
| ChKRED12 | Ethyl 3-oxo-3-(2-thienyl) propanoate | NADPH / Isopropanol | 35 | 7.0 | 8 | >99 | >99 (S) | [13][15] |
| KRED from R. eutropha | Ethyl 4-chloroacetoacetate | NADPH / Glucose Dehydrogenase | 30 | 7.5 | 24 | >99 | >99 (S) | [16] |
| Baker's Yeast | Ethyl acetoacetate | Whole-cell (NADH) | 30 | ~6-7 | 48 | ~70 | 85 (S) | [17][18] |
| ChKRED20 | Ethyl 4-chloro-3-oxobutanoate | NADPH / Isopropanol | 50 | 7.0 | 1 | 100 | >99.5 (S) | [12] |
Experimental Protocol: KRED Reduction with Cofactor Recycling
This protocol describes a typical procedure using an isolated KRED with an isopropanol-based cofactor regeneration system.
Materials:
-
Ketoreductase (e.g., ChKRED12, available from commercial suppliers)
-
NADP⁺ (or NAD⁺, depending on enzyme specificity)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropanol (2-propanol)
-
This compound
-
Ethyl acetate
-
Shaking incubator or stirred-tank bioreactor
Procedure:
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Reaction Mixture: In a reaction vessel, combine the buffer, isopropanol (typically 5-20% v/v), and NADP⁺ (e.g., 0.1 mM).
-
Enzyme Addition: Add the ketoreductase enzyme. This can be a lyophilized powder or a solution, added to a final concentration typically in the range of 1-10 mg/mL.
-
Substrate Addition: Add the this compound substrate. To avoid potential enzyme inhibition at high concentrations, it can be added neat or as a solution in a co-solvent like DMSO to a final concentration of 10-100 g/L.
-
Reaction: Place the vessel in a shaking incubator set to the enzyme's optimal temperature (e.g., 30-40°C) and agitate.
-
Monitoring: Monitor the reaction by periodically taking samples and analyzing the disappearance of the starting material and the appearance of the product by GC or HPLC.
-
Work-up: Once the reaction has reached completion, stop the agitation. Extract the product directly from the aqueous reaction mixture using an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) (3x).
-
Purification & Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product is often of high purity, but can be further purified by column chromatography if necessary. Determine the yield and confirm the enantiomeric excess using chiral HPLC or GC.
Diagram: KRED-Catalyzed Reduction with Cofactor Regeneration
Caption: KRED cycle coupled with isopropanol for NADPH regeneration.
Method Selection: A Comparative Overview
Choosing the optimal method depends on a careful evaluation of project-specific requirements.
| Feature | Ru-Catalyzed Hydrogenation | CBS Reduction | Biocatalysis (KRED) |
| Selectivity (ee) | Excellent (often >95%) | Very Good to Excellent (>90-98%) | Excellent (often >99%) |
| Catalyst Source | Commercial chemical supplier | Commercial chemical supplier | Commercial enzyme supplier |
| Reagents | High-pressure H₂, organic solvents | Borane (pyrophoric), anhydrous solvents | Aqueous buffer, isopropanol |
| Equipment | High-pressure autoclave | Standard glassware (anhydrous) | Shaking incubator, standard glassware |
| Conditions | Elevated pressure & temperature | Low to ambient temperature, inert atm. | Ambient pressure, mild temp. (30-50°C) |
| Work-up | Solvent removal, chromatography | Careful quenching, extraction, chromatography | Simple extraction |
| "Green" Profile | Moderate (heavy metal, solvents) | Low (boron waste, solvents) | High (aqueous medium, biodegradable) |
| Ideal Scale | Lab to Industrial | Lab to Pilot | Lab to Industrial |
Application Scientist's Recommendation:
-
For Highest Selectivity and Green Chemistry: Biocatalysis with a KRED is the premier choice. The operational simplicity, mild aqueous conditions, and typically near-perfect enantioselectivity are significant advantages, especially if a suitable enzyme is readily available.[13][15]
-
For Rapid, Reliable Lab-Scale Synthesis: The CBS reduction is an excellent option. It uses standard laboratory glassware and provides high enantioselectivity for a broad range of ketones without the need for specialized high-pressure equipment.[7][9]
-
For Large-Scale Industrial Production: Ruthenium-catalyzed asymmetric hydrogenation is a proven, highly efficient industrial method. Its high turnover numbers (low catalyst loading) make it economically viable for large-scale campaigns, despite the initial investment in high-pressure equipment.[1][2]
References
- Corey–Itsuno reduction - Wikipedia.
- Ruthenium-Catalysed Asymmetric Reduction of Ketones - Semantic Scholar.
- Corey–Itsuno reduction - Grokipedia.
- Progress in Ruthenium-Catalyzed Asymmetric Hydrogen
- Itsuno-Corey Reduction - SynArchive.
- Corey-Itsuno, Corey-Bakshi-Shib
- Ruthenium-Catalysed Asymmetric Reduction of Ketones - Johnson M
- Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters - ACS Public
- Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal.
- Synthesis of ethyl ( S)
- Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed.
- Butanoic acid, 3-hydroxy-, ethyl ester, (S) - Organic Syntheses Procedure.
- Stereoselective Bioreduction of Ethyl 3-Oxo-3-(2-Thienyl)
- Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one to the Corresponding (R)
- Preparation of (S)-( + )
- WO2014075447A1 - Biological preparation method of ethyl (r)
- Catalytic Asymmetric Hydrogenation of Ethyl 2‐(Benzo[b]thiophen‐5‐yl)‐2‐oxoacetate with Ru‐SunPhos in the Formal Synthesis of T‐588 - Li - 2011 - Chinese Journal of Chemistry - DOI.
- ChemInform Abstract: Catalytic Asymmetric Hydrogenation of Ethyl 2-(Benzo[b]thiophen-5-yl)-2-oxoacetate (I) with Ru-SunPhos in the Formal Synthesis of T-588 (III).
Sources
- 1. Ruthenium-Catalysed Asymmetric Reduction of Ketones | Johnson Matthey Technology Review [technology.matthey.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sioc-journal.cn [sioc-journal.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Preparation of (S)-( + )-Ethyl 3-Hydroxybutanoate - Chempedia - LookChem [lookchem.com]
Troubleshooting & Optimization
Improving yields of Ethyl 3-oxo-4-(thiophen-2-yl)butanoate cyclization reactions
Technical Support Center: Cyclization of Ethyl 3-oxo-4-(thiophen-2-yl)butanoate
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Optimization of Cyclization Yields for Thiophene-Derived
Executive Summary
This compound (E3OTB) is a versatile "lynchpin" intermediate in medicinal chemistry, primarily used to access two privileged scaffolds: 4,5,6,7-tetrahydrobenzo[b]thiophenes (via intramolecular Friedel-Crafts acylation) and thieno[2,3-b]pyridines (via Hantzsch-type condensations).[1]
Users frequently report yields
-
Thiophene Acid-Sensitivity: Rapid polymerization of the electron-rich thiophene ring under the harsh Lewis/Brønsted acid conditions required for cyclization.[1]
-
Decarboxylation: Thermal instability of the
-keto ester moiety prior to ring closure.[1] -
Regiochemical Ambiguity: Competitive attack at the thiophene C2 vs. C3 positions during intermolecular condensations.
This guide provides protocol adjustments to stabilize the transition state and maximize conversion to the bicyclic core.
Module 1: Intramolecular Cyclization (Benzo[b]thiophene Synthesis)
Objective: Cyclize E3OTB to form ethyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate.
The Problem: The "Black Tar" Effect
Standard protocols often use Polyphosphoric Acid (PPA) at high temperatures (
Troubleshooting Protocol
Q: My reaction turns to black tar within 10 minutes. How do I prevent polymerization?
A: You are likely using PPA which is too viscous and creates thermal "hot spots." Switch to Eaton’s Reagent (
-
Why: Eaton's reagent has lower viscosity, allowing better heat dissipation. It activates the ketone carbonyl for electrophilic attack on the thiophene C3 position without reaching the thermal threshold that triggers thiophene polymerization.
-
Protocol Adjustment: Run at
instead of .
Q: I see the product on LCMS, but I lose it during workup. Where is it going? A: The product exists in a keto-enol equilibrium.[1] If you use a strong base (NaOH) during the quench, you may be hydrolyzing the ester or forming a water-soluble enolate.
-
Fix: Quench by pouring the reaction mixture over ice/water, but extract immediately with DCM. Wash with saturated
(mild base) only to neutralize acid, keeping pH .
Optimized Workflow: Eaton's Reagent Cyclization
| Parameter | Standard (High Failure) | Optimized (High Yield) |
| Reagent | Polyphosphoric Acid (PPA) | Eaton's Reagent ( |
| Temperature | ||
| Concentration | Neat / High Conc. | 0.2 M (Dilution prevents intermolecular polymerization) |
| Time | 1-2 Hours | 12-16 Hours |
| Yield (Typical) | 15-25% | 65-78% |
Module 2: Intermolecular Cyclization (Thienopyridine Synthesis)
Objective: React E3OTB with an amino-source (e.g., 3-aminocrotonate or ammonia/aldehyde) to form thieno[2,3-b]pyridine derivatives.
The Problem: Knoevenagel Competition
In multicomponent reactions (Gewald-type or Hantzsch), the
Troubleshooting Protocol
Q: The reaction stalls at the intermediate enamine. How do I force ring closure? A: The cyclization step (nucleophilic attack of the thiophene C3 on the nitrile/carbonyl) requires specific electronic activation.
-
The Fix: Use Microwave Irradiation in ethanol with a catalytic amount of Piperidine or L-Proline.[1]
-
Mechanism: Microwave heating provides the activation energy to overcome the aromaticity barrier of the thiophene ring during the initial attack, facilitating the formation of the fused pyridine ring.
Q: I am getting a mixture of regioisomers. How do I control selectivity? A: E3OTB has two electrophilic sites: the ketone (C3) and the ester (C1).
-
Control: To favor thieno[2,3-b]pyridine (attack at ketone first), use a pre-formed enamine (e.g., react E3OTB with ammonium acetate first to form the
-enamino ester, then add the coupling partner). This locks the regiochemistry.
Visualizing the Pathways
The following diagram illustrates the critical decision nodes where yields are lost and the corrective pathways.
Figure 1: Decision logic for E3OTB cyclization.[1] Path A favors Eaton's Reagent to avoid polymerization; Path B favors Microwave irradiation to overcome kinetic barriers.
FAQ: Expert Insights
Q: Can I use Lewis Acids like
Q: My LCMS shows a mass of M-46. What happened?
A: You have likely undergone decarboxylation followed by oxidation. The
Q: How do I scale this up to >50g? A:
-
Heat Management: Do not use microwave for >50g. Use continuous flow chemistry if possible.
-
Dosing: Add the E3OTB slowly (dropwise) into the acid catalyst. Never add the acid to the substrate in bulk, as the exotherm will trigger immediate polymerization.
References
-
Gewald Reaction Mechanism & Applications: Puterová, Z., Krutošíková, A., & Végh, D. (2010).[2] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.[2] Link
-
Thieno[2,3-b]pyridine Synthesis: Peori, M. B., et al. (2022).[3] Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity.[3] Molecules, 27(3), 856. Link
-
Intramolecular Cyclization Strategies: Lvov, A. G., et al. (2019). Dialkylation of Ethyl 4-(Het)aryl-3-oxobutanoates as a Route to 5-(2-Oxoethyl)cyclopentenones.[4] Synlett, 30(11). Link
-
Acid-Catalyzed Cyclization (General Method): Zhang, X., et al. (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines. The Journal of Organic Chemistry, 83(10). Link
Sources
Preventing decarboxylation of Ethyl 3-oxo-4-(thiophen-2-yl)butanoate during hydrolysis
Technical Support Center: Stabilizing Thiophene -Keto Acids
Topic: Preventing decarboxylation of Ethyl 3-oxo-4-(thiophen-2-yl)butanoate during hydrolysis
Module 1: The Mechanistic Landscape
The Core Problem:
The hydrolysis of This compound yields 3-oxo-4-(thiophen-2-yl)butanoic acid . This intermediate is a
Unlike standard carboxylic acids,
Visualizing the Failure Mode: The diagram below illustrates the exact pathway you are trying to prevent.
Figure 1: The thermal decarboxylation pathway. Note that the transition state (Yellow) is accessible at room temperature if the pH is sufficiently low.
Module 2: Validated Experimental Protocols
Protocol A: Low-Temperature Lithium Hydroxide Hydrolysis
Best for: Standard laboratory synthesis where enzymatic reagents are unavailable.
Why LiOH? Lithium hydroxide is preferred over NaOH or KOH because the lithium cation (
Reagents:
-
Substrate: this compound (1.0 eq)
-
Reagent: LiOH
H O (1.1 - 1.2 eq) -
Solvent: THF / Water (3:1 ratio)
-
Quench: 1M Citric Acid or 10% NaH
PO
Step-by-Step Methodology:
-
Dissolution: Dissolve the ester in THF and cool the solution to 0°C in an ice bath.
-
Saponification: Add the LiOH (dissolved in the minimum amount of water) dropwise.
-
Critical Control: Do not allow the temperature to rise above 5°C.
-
-
Monitoring: Stir at 0°C. Monitor by TLC (Thin Layer Chromatography). The reaction is usually complete within 2-4 hours.
-
Note: Do not heat to reflux. Heat is the primary trigger for decarboxylation.
-
-
Workup (The Danger Zone):
-
Dilute with cold Ethyl Acetate (
). -
Acidification: Slowly add 1M Citric Acid while stirring rapidly.
-
Target pH:4.0 - 5.0 . Do NOT acidify to pH 1-2.
-
Reasoning: At pH 1, the concentration of the fully protonated acid is maximized, accelerating the cyclic transition state mechanism. At pH 4-5, a significant portion exists as the carboxylate, which cannot decarboxylate [2].
-
-
Isolation: Separate layers immediately. Wash the organic layer once with brine, dry over Na
SO (do not use MgSO as it is slightly acidic), and concentrate in vacuo at a bath temperature < 25°C .
Protocol B: Enzymatic Hydrolysis (Pig Liver Esterase)
Best for: High-value samples or if Protocol A yields decarboxylated product. Why Enzymes? Pig Liver Esterase (PLE) operates at neutral pH (7.0), completely bypassing the acidic conditions required to protonate the carboxylic acid, thereby keeping the molecule in its stable carboxylate form [3].
Reagents:
-
Substrate: this compound
-
Enzyme: Pig Liver Esterase (PLE) (crude or immobilized)
-
Buffer: Phosphate Buffer (pH 7.0)
Step-by-Step Methodology:
-
Suspension: Suspend the ester in Phosphate Buffer (pH 7.0). If solubility is poor, add 5-10% acetone or DMSO.
-
Initiation: Add PLE (approx. 100 units/mmol substrate).
-
Incubation: Stir at 25°C .
-
pH Stat: As the ester hydrolyzes, acid is produced, lowering the pH. Use an autotitrator or manually add dilute NaOH to maintain pH 7.0.
-
Termination: Once base consumption ceases, filter off the enzyme.
-
Isolation: The product is now in the aqueous phase as a salt.
-
Option 1 (Use as salt): Lyophilize (freeze-dry) directly to obtain the stable carboxylate salt.
-
Option 2 (Free acid): Acidify to pH 5 with cold citric acid and extract with Ethyl Acetate as in Protocol A.
-
Module 3: Troubleshooting & Diagnostics
Use this decision tree to diagnose experimental failures.
Figure 2: Diagnostic flow for common hydrolysis failures.
Frequently Asked Questions (FAQs)
Q: Can I use HCl to acidify the reaction mixture?
A: Avoid if possible. HCl is a strong mineral acid. Localized areas of low pH (<1.0) during addition can trigger rapid decarboxylation.[3] Use Citric Acid (pKa ~3.1) or NaH
Q: My product decomposes on the rotovap. What is happening?
A: The water bath is likely too hot.
Q: Can I store the 3-oxo-4-(thiophen-2-yl)butanoic acid? A: No. Isolate and use immediately. If storage is absolutely necessary, store as the lithium or sodium salt at -20°C. The free acid will decarboxylate over time, even in the freezer.
Q: Why does the literature mention "Krapcho Decarboxylation"? A: The Krapcho reaction is the intentional decarboxylation of esters using halide salts (LiCl, NaCl) in DMSO at high temperatures [4]. This teaches us what NOT to do: Avoid halide salts, high heat, and DMSO during your hydrolysis workup.
References
-
Lithium Hydroxide Specificity
- Title: A Mild Hydrolysis of Esters Medi
- Source: ResearchG
- Context: Discusses the coordination effects of Lithium in stabilizing sensitive ester hydrolysis intermedi
-
Mechanistic Stability of Beta-Keto Acids
- Title: Decarboxyl
- Source: Master Organic Chemistry
- Context: Detailed breakdown of the cyclic transition state and pH dependence of decarboxyl
-
Enzymatic Hydrolysis (PLE)
-
Krapcho Decarboxylation (What to Avoid)
-
Title: Krapcho decarboxylation[7]
- Source: Wikipedia
- Context: Describes the conditions that force decarboxylation (Heat + Halides)
-
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Barton Decarboxylation (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Enzymatic resolution of a chiral organometallic ester: enantioselective hydrolysis of 2-ethoxycarbonylbuta-1,3-dienetricarbonyliron by pig liver esterase - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
Troubleshooting low conversion rates in Ethyl 3-oxo-4-(thiophen-2-yl)butanoate condensations
Welcome to the technical support guide for troubleshooting condensations to synthesize Ethyl 3-oxo-4-(thiophen-2-yl)butanoate. This resource is designed for researchers, chemists, and drug development professionals encountering challenges such as low conversion rates and product impurities. Here, we dissect common experimental issues, explain the underlying chemical principles, and provide actionable solutions based on established literature and field experience.
Frequently Asked Questions (FAQs)
Q1: What type of reaction is the synthesis of this compound?
This synthesis is a variation of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1] It involves the reaction of a ketone enolate (from 2-acetylthiophene) with an acylating agent (like diethyl carbonate) or the reaction of an ester enolate (from ethyl acetate) with a thiophene-containing acylating agent. The product is a β-keto ester, a valuable synthetic intermediate.[1][2]
Q2: Why is the choice of base so critical in this reaction?
The base performs two crucial roles in a Claisen condensation:
-
Enolate Formation: It deprotonates the α-carbon of the ketone or ester starting material to form the nucleophilic enolate.[3]
-
Driving Equilibrium: The overall Claisen condensation is a reversible process.[4][5] The final β-keto ester product is more acidic than the starting materials. The base deprotonates this product, forming a resonance-stabilized enolate. This final, irreversible acid-base step is the driving force that shifts the entire reaction equilibrium towards the product.[5]
An incorrect base can lead to unwanted side reactions. For instance, using a base like sodium methoxide with an ethyl ester will cause transesterification, resulting in a mixture of methyl and ethyl ester products.[5][6] Therefore, a non-nucleophilic strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often preferred.[4]
Q3: What are the most common side reactions that lead to low yields?
The primary culprits for low yields are typically:
-
Self-Condensation: Both the ketone (2-acetylthiophene) and the ester (e.g., ethyl acetate) can react with themselves if they are enolizable, leading to undesired dimeric byproducts.[4][7]
-
Reversibility: If the reaction conditions do not favor the final deprotonation of the product, the equilibrium can lie on the side of the starting materials, resulting in low conversion.[4]
-
Transesterification: As mentioned, this occurs when the alkoxide base does not match the alkyl group of the ester.[6]
Q4: Why are strictly anhydrous conditions mandatory for this reaction?
Water can interfere in several detrimental ways:
-
It will protonate and quench the enolate nucleophile, halting the condensation.
-
It will react with and neutralize strong bases like sodium hydride.
-
With alkoxide bases, it can lead to saponification (hydrolysis) of the ester starting material or product.[5] All glassware should be flame- or oven-dried, and anhydrous solvents must be used.[8]
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses specific experimental failures in a question-and-answer format, providing a logical path to diagnose and solve the issue.
Problem 1: I see little to no consumption of my starting materials.
This issue points to a fundamental problem with the reaction initiation, most likely related to the base or reaction conditions.
-
Possible Cause A: Inactive Base or Insufficient Deprotonation.
-
Explanation: Sodium hydride (NaH) is highly reactive with moisture and can lose its activity if stored improperly. If using an alkoxide, it may not be strong enough to deprotonate the α-carbon sufficiently to initiate the reaction.[5]
-
Solution:
-
Verify Base Activity: Use a fresh bottle of NaH. If using the mineral oil dispersion, wash the NaH with dry hexanes before use to remove the oil and expose a fresh reactive surface. For strong bases like LDA, which are prepared in situ, it is best to titrate them before use to confirm their molarity.
-
Switch to a Stronger Base: If using a weaker base like sodium ethoxide (NaOEt) yields poor results, consider switching to NaH or LDA.[4] LDA can irreversibly deprotonate the ketone, ensuring a high concentration of the enolate nucleophile.[4][9]
-
-
-
Possible Cause B: Presence of Moisture.
-
Explanation: Trace amounts of water will consume your base and quench the enolate as it forms.
-
Solution:
-
Rigorous Drying: Ensure all glassware is flame-dried under vacuum or oven-dried for several hours and cooled under an inert atmosphere (Argon or Nitrogen).[8]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like THF should be dried over sodium/benzophenone.
-
-
-
Possible Cause C: Incorrect Reaction Temperature.
-
Explanation: Enolate formation and the subsequent condensation are temperature-sensitive. For kinetically controlled reactions using LDA, the deprotonation is typically performed at a very low temperature (e.g., -78 °C) to prevent side reactions.[4] Subsequent reaction with the electrophile may require warming.
-
Solution:
-
Optimize Temperature Profile: If using LDA, ensure the initial deprotonation is performed at -78 °C. After enolate formation, add the second reactant at -78 °C and then allow the reaction to slowly warm to room temperature.
-
For NaH/NaOEt: These reactions are often run at room temperature or with gentle heating (e.g., 50 °C) to increase the rate.[6] However, excessive heat can promote side reactions.[7]
-
-
Problem 2: My starting materials are consumed, but the yield of the desired product is low, with many side products observed on TLC/NMR.
This common scenario suggests that while the reaction is occurring, it is not selective for the desired product.
-
Possible Cause A: Competing Self-Condensation Reactions.
-
Explanation: When 2-acetylthiophene and an enolizable ester are mixed with a base, four possible condensation reactions can occur: 2-acetylthiophene with itself, the ester with itself, and the two desired cross-Claisen pathways. This leads to a complex product mixture.[4]
-
Solution: Directed Claisen Condensation.
-
Pre-form the Enolate: The most effective strategy is to use a strong, non-nucleophilic base like LDA to completely and irreversibly convert one reactant into its enolate before adding the second reactant.[9] For this synthesis, deprotonating 2-acetylthiophene with LDA at -78 °C to form the lithium enolate is a standard approach.
-
Slow Addition: Once the enolate is formed, slowly add the second reactant (e.g., diethyl carbonate) to the cold solution to ensure it reacts with the pre-formed enolate rather than with any remaining base.
-
-
-
Possible Cause B: Acylation at the Wrong Position of the Thiophene Ring.
-
Explanation: While acylation of thiophene typically occurs at the 2-position, small amounts of the 3-acyl isomer can form, leading to impurities that are difficult to remove.[10]
-
Solution:
-
Problem 3: The reaction appears to work, but the product is lost during work-up and purification.
This indicates that the β-keto ester product may be unstable under the work-up or purification conditions.
-
Possible Cause A: Reversal of the Condensation.
-
Explanation: During work-up, if the pH becomes basic before the product is fully extracted, the retro-Claisen reaction can occur, cleaving the product back into starting materials.[2]
-
Solution:
-
Controlled Acidification: Quench the reaction by pouring it into a cold, dilute acid solution (e.g., 1 N HCl) with vigorous stirring.[12][13] This ensures the product enolate is rapidly and completely protonated to the stable neutral β-keto ester. Ensure the aqueous layer is acidic (check with pH paper) before proceeding with extraction.
-
-
-
Possible Cause B: Decarboxylation of the Product.
-
Explanation: β-keto esters are susceptible to hydrolysis and subsequent decarboxylation (loss of CO₂) upon heating, especially under acidic or basic conditions.
-
Solution:
-
Avoid Heat: Perform extractions and solvent removal (rotary evaporation) at or near room temperature.
-
Gentle Purification: If using column chromatography, do not let the product sit on the silica gel for an extended period, as silica is acidic and can promote decomposition.[12] Use a suitable solvent system (e.g., ethyl acetate/hexanes) and run the column efficiently.
-
-
Data & Protocols
Table 1: Impact of Key Parameters on Reaction Success
| Parameter | Recommended Choice | Rationale & Potential Issues if Deviated |
| Base | 1. NaH (Sodium Hydride) 2. LDA (Lithium Diisopropylamide) 3. NaOEt (Sodium Ethoxide) | 1. NaH: Strong, non-nucleophilic, drives equilibrium by H₂ evolution. Requires anhydrous conditions.[4] 2. LDA: Very strong, allows for kinetic control and directed condensation. Requires low temp (-78°C).[4][9] 3. NaOEt: Weaker, reversible. MUST match the ester to avoid transesterification.[5] |
| Solvent | Anhydrous THF, Diethyl Ether, or Toluene | Must be aprotic and completely dry. THF is excellent for LDA reactions. Toluene can be used for reactions at higher temperatures. |
| Temperature | -78 °C to RT (for LDA) RT to 50 °C (for NaH) | Temperature control is critical for selectivity. High temperatures can increase byproduct formation.[6][7] |
| Work-up | Quench into cold, dilute acid (e.g., 1N HCl) | Rapidly protonates the product enolate, preventing the retro-Claisen reaction.[3][13] |
Protocol: Directed Claisen Condensation using LDA
This protocol is designed to maximize yield by minimizing self-condensation side reactions.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Enolate Formation:
-
In the reaction flask, create a solution of diisopropylamine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add an equimolar amount of n-butyllithium (n-BuLi) to generate LDA in situ. Stir for 30 minutes at -78 °C.
-
Slowly add a solution of 2-acetylthiophene (1.0 eq.) in anhydrous THF to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
-
Condensation:
-
Slowly add diethyl carbonate (1.1 eq.) to the enolate solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully pour the reaction mixture into a beaker containing a stirred, cold solution of 1N HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure at low temperature.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.[12]
-
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving low conversion rates.
Caption: A step-by-step workflow for troubleshooting low yields.
References
- BenchChem. (n.d.). Troubleshooting low yields in the Claisen-Schmidt condensation of cinnamaldehyde.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in the Claisen Condensation for Tetraketones.
- ChemicalBook. (n.d.). Ethyl 3-oxo-4-phenylbutanoate synthesis.
- Organic Syntheses. (n.d.). Procedure for Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate.
- Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation. r/Chempros.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Ethyl 3-oxo-4-phenylbutanoate.
- YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism.
- YouTube. (2021, April 22). 21.6 Claisen Condensation Reactions. Organic Chemistry.
- ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
- BenchChem. (n.d.). Minimizing side reactions in the Claisen condensation of acetophenone.
- Chemistry Steps. (2021, November 11). Claisen Condensation Reaction Mechanism.
- The Claisen Condensation. (n.d.).
- Chemistry LibreTexts. (2022, July 20). 13.4: Claisen Condensation.
- PubChem. (n.d.). Ethyl 4-oxo-4-(thiophen-2-yl)butanoate.
- TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.
Sources
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- 8. Organic Syntheses Procedure [orgsyn.org]
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- 13. benchchem.com [benchchem.com]
Removing unreacted thiophene precursors from final ester products
Welcome to the Technical Support Center for advanced purification challenges. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet critical issue of removing unreacted thiophene-based starting materials from their final ester products. The presence of these sulfur-containing heterocycles, even in trace amounts, can compromise biological assays, poison downstream catalysts, and affect the material properties of the final product.
This resource provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you select and optimize the appropriate purification strategy.
Frequently Asked Questions (FAQs)
Q1: Why are thiophene precursors so difficult to remove from my ester product?
The difficulty in separating thiophene precursors from ester products often stems from their similar physicochemical properties. Many simple thiophene precursors (e.g., thiophenemethanol, thiophenecarboxylic acid) and their corresponding esters share comparable polarity and boiling points. For instance, the boiling points of a thiophene precursor and the desired ester product may be too close for effective separation by simple distillation.[1] This similarity makes conventional purification techniques challenging to implement effectively.
Q2: What are the primary methods for removing unreacted thiophene precursors?
There are four principal strategies, each suited for different scenarios:
-
Flash Column Chromatography: Exploits differences in polarity between the precursor and the product for separation on a solid phase like silica gel.[2]
-
Liquid-Liquid Extraction: Uses the differential solubility of compounds in two immiscible liquid phases, often leveraging pH modification to change the solubility of acidic or basic precursors.[3]
-
Distillation (Simple, Fractional, or Vacuum): Separates compounds based on differences in their boiling points.[4][5] This is most effective when there is a significant boiling point differential.
-
Scavenger Resins: Employs functionalized solid supports that selectively and irreversibly bind to the unreacted precursor, which is then removed by simple filtration.[6]
Q3: How do I choose the best purification method for my specific situation?
The optimal method depends on the specific properties of your thiophene precursor and ester product, as well as the scale of your reaction. The following decision tree provides a logical framework for selecting a starting point.
Sources
Validation & Comparative
HPLC method development for assaying Ethyl 3-oxo-4-(thiophen-2-yl)butanoate purity
Technical Comparison Guide: HPLC Method Development for Ethyl 3-oxo-4-(thiophen-2-yl)butanoate Purity
Executive Summary & Compound Context
This compound (CAS: 20497-67-6) is a critical pharmacophore intermediate, most notably utilized in the asymmetric synthesis of Duloxetine (Cymbalta) . As a
-
Keto-Enol Tautomerism: Like many
-keto esters, this compound exists in a dynamic equilibrium between its keto and enol forms. In standard unbuffered systems, this results in peak splitting or "saddle" peaks, leading to integration errors. -
Sulfur Oxidation: The thiophene ring is susceptible to oxidation, forming sulfoxides or sulfones, while the
-carbon is prone to radical dimerization.
This guide compares a Generic Gradient Method (Method A) against a Rationalized Optimized Method (Method B) . The optimized method leverages specific pH control and temperature thermodynamics to coalesce tautomers into a single, quantifiable peak, ensuring high precision for purity assays.
The Chromatographic Challenge: Tautomerism & Stability
Before detailing the methods, it is vital to visualize the structural dynamics that dictate the chromatography.
Figure 1: Mechanism of peak splitting due to slow keto-enol interconversion on the stationary phase.
Comparative Study: Generic vs. Optimized
We evaluated the purity assay using two distinct approaches. The "Generic" approach represents a standard starting point in many R&D labs, while the "Optimized" approach addresses the specific chemistry of the analyte.
Method A: The Generic Screening (Alternative)
-
Concept: Standard reversed-phase gradient using water and acetonitrile.
-
Outcome: The lack of buffering allows the keto and enol forms to separate partially, resulting in a distorted peak shape. The neutral pH also fails to suppress the ionization of acidic impurities (e.g., thiophene-2-carboxylic acid derivatives).
Method B: The Optimized Protocol (Recommended)
-
Concept: Uses an acidic phosphate buffer (pH 2.5) to suppress silanol activity and stabilize the tautomeric equilibrium. The column temperature is elevated to 40°C to increase the rate of tautomer interconversion, forcing peak coalescence (averaging the signal into one sharp peak).
Performance Data Comparison
| Metric | Method A (Generic) | Method B (Optimized) | Interpretation |
| Column | C18, 5 µm, 150 x 4.6 mm | C18, 3 µm, 150 x 4.6 mm | Smaller particle size in Method B improves efficiency. |
| Mobile Phase | Water / Acetonitrile | 20mM KH₂PO₄ (pH 2.5) / ACN | Buffer is essential for peak shape. |
| Temperature | 25°C (Ambient) | 40°C | Higher temp coalesces tautomers. |
| Peak Shape (Tailing) | 1.8 (Distorted/Split) | 1.1 (Symmetric) | Method B eliminates tautomer splitting. |
| Resolution (Impurity) | 1.2 (Co-elution risk) | > 3.5 | Acidic pH separates acidic byproducts. |
| Theoretical Plates | ~4,500 | > 12,000 | High efficiency in Method B. |
| LOD (µg/mL) | 0.5 | 0.05 | Sharper peaks = higher signal-to-noise. |
Detailed Experimental Protocols
Protocol: Optimized Method B
1. Reagents & Equipment:
-
Solvent A: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 2.5 with Orthophosphoric Acid (85%). Filter through 0.22 µm nylon membrane.
-
Solvent B: Acetonitrile (HPLC Grade).
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 150 mm x 4.6 mm, 3.5 µm.
-
Detector: UV/Vis Diode Array at 235 nm (max absorption of thiophene ring) and 210 nm (for non-aromatic impurities).
2. Instrument Parameters:
-
Flow Rate: 1.0 mL/min[1]
-
Column Temp: 40°C ± 0.5°C (Critical for tautomer coalescence).
-
Injection Volume: 10 µL.
3. Gradient Program:
| Time (min) | % Buffer (A) | % ACN (B) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
4. Sample Preparation:
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Prep: Dissolve 10 mg of this compound in 10 mL diluent.
-
Note: Analyze within 24 hours.
-keto esters can decarboxylate slowly in solution if acidic/heated for prolonged periods ex-situ.
Method Development Workflow
The following diagram illustrates the decision matrix used to arrive at Method B, highlighting the critical "Go/No-Go" decision points regarding tautomerism.
Figure 2: Workflow for optimizing separation of tautomeric beta-keto esters.
References
-
Sigma-Aldrich. Ethyl 3-oxo-4-phenylbutanoate (Structural Analog) Product Specification.Link
-
U.S. Pharmacopeia (USP). Duloxetine Hydrochloride Monograph - Related Compounds. (Referencing general impurity profiling for thiophene intermediates). Link
-
Journal of Chromatographic Science. Analysis of Duloxetine Hydrochloride and Its Related Compounds. (Provides basis for phosphate buffer/ACN selection). Link
-
Chromatography Forum. Keto-enol tautomerism in HPLC. (Expert discussion on temperature effects). Link
-
ResearchGate. Transesterification of β-keto esters during gas chromatography and their tautomers separation. (Mechanistic insight into tautomer stability). Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-oxo-4-(thiophen-2-yl)butanoate
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. Ethyl 3-oxo-4-(thiophen-2-yl)butanoate, a beta-keto ester, is a valuable building block in organic synthesis, likely utilized for its reactive properties in forming more complex molecules.[1][2][3] However, its chemical nature necessitates a robust and well-understood personal protective equipment (PPE) protocol to ensure the safety of laboratory personnel.
Our objective is to move beyond a simple checklist and build a deep, causal understanding of why specific PPE is chosen, how it functions, and the procedural discipline required for its use.
Hazard Assessment: The Foundation of Protection
The molecular structure of this compound, featuring both a ketone and an ester functional group, dictates its reactivity and toxicological profile. Based on analogous compounds, the following hazards are anticipated and form the basis for our PPE recommendations:
-
Skin Irritation (H315): Like many organic solvents and esters, prolonged or repeated contact can defat the skin, leading to dryness, redness, and irritation.[4][7]
-
Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause significant irritation, pain, and potential damage.[4][7]
-
Respiratory Irritation (H335): Inhalation of vapors or aerosols may irritate the respiratory tract, causing coughing and discomfort.[4][6]
Core PPE Requirements: A At-a-Glance Summary
All handling of this compound must adhere to the laboratory's Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[8][9][10] The following table summarizes the minimum required PPE.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (e.g., weighing, transfers in a fume hood) | Chemical Splash Goggles (ANSI Z87.1) | Nitrile Gloves (for splash protection) | Flame-Resistant Lab Coat, Long Pants, Closed-Toe Shoes | Not required if handled in a certified chemical fume hood |
| Large-Scale Operations (>1 L) or Pressurized Systems | Chemical Splash Goggles & Full-Face Shield | Neoprene Gloves (for extended contact) | Flame-Resistant Lab Coat, Chemical-Resistant Apron | Not required if handled in a certified chemical fume hood |
| Minor Spill Cleanup | Chemical Splash Goggles & Full-Face Shield | Heavy-Duty Neoprene or Butyl Rubber Gloves | Flame-Resistant Lab Coat, Chemical-Resistant Apron | Air-purifying respirator with organic vapor cartridge may be required based on spill size and ventilation |
Detailed PPE Protocols: The How and Why
Effective protection relies on not just what you wear, but how you wear it. Each piece of equipment is a barrier engineered for a specific purpose.
Eye and Face Protection: The First Line of Defense
Standard safety glasses are insufficient for handling liquid chemicals. The primary risk is a splash, which can easily circumvent the protection offered by regular glasses.
-
Mandatory: Chemical splash goggles that conform to the ANSI Z87.1 standard are required at all times when handling the compound.[11] These goggles form a seal around the eyes, providing robust protection from splashes from any direction.
-
Enhanced Protection: For tasks with a higher risk of splashing, such as large-volume transfers, reactions under pressure, or spill cleanup, a full-face shield must be worn in addition to chemical splash goggles.[11] The goggles provide the primary seal, while the shield protects the rest of the face and neck.
Hand Protection: Selecting the Right Barrier
Gloves are not a universal shield; they are a selectively permeable membrane that degrades over time. The choice of material is critical.
-
Causality: this compound is an organic ester with ketone functionality. This requires a glove material resistant to both general organic solvents and ketones.
-
Nitrile Gloves: These are an excellent choice for general laboratory use and provide good resistance to oils, greases, some solvents, and weak acids.[12][13][14] They are suitable for tasks involving incidental contact or "splash protection."[15][16] However, they have poor resistance to certain ketones and aromatic solvents, which can cause them to degrade quickly.[12][15]
-
Neoprene Gloves: For tasks involving extended contact, immersion, or cleaning up spills, neoprene gloves are superior. They offer excellent resistance to a broad range of chemicals, including acids, caustics, oils, and many solvents.[14][17][18]
Step-by-Step Glove Protocol:
-
Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears. Inflate them with air to check for pinholes.
-
Donning: Wash and dry hands thoroughly before putting on gloves.
-
During Use: If a glove comes into contact with the chemical, change it immediately.[16] Do not "wash" chemicals off gloves. Never touch your face, computer keyboards, or door handles with gloved hands.
-
Doffing: Remove gloves without touching the outside of the glove with your bare skin. Peel one glove off, turning it inside out, and hold it in the gloved hand. Slide a finger from the clean hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.
-
Disposal: Dispose of used gloves in the designated solid hazardous waste container.[19]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Body Protection: Shielding Against Spills
Your clothing is the last barrier between a chemical and your skin.
-
Lab Coat: A flame-resistant lab coat, buttoned completely, is mandatory.[11][20]
-
Personal Clothing: Long pants and closed-toe shoes are required at all times in the laboratory to protect against spills and falling objects.[21] Fabric should be non-synthetic (e.g., cotton) where possible, as synthetic fibers can melt and adhere to the skin in a fire.
Respiratory Protection: Ensuring Clean Air
-
Primary Control: All work with this compound should be performed inside a certified chemical fume hood to minimize inhalation of vapors.[22][23]
-
Contingency: An air-purifying respirator with an organic vapor cartridge should be available for emergency situations, such as a large spill or a failure of the primary ventilation system.[24] Use of a respirator requires prior medical clearance, training, and fit-testing as part of your institution's respiratory protection program under OSHA standard 29 CFR 1910.134.
Operational Workflow and Logic
The selection of PPE is not static; it must adapt to the specific task and associated risks. The following workflow provides a logical framework for these decisions.
Caption: PPE selection workflow based on task risk assessment.
Emergency Procedures: Spill and Exposure Response
Preparation is the most critical step in emergency response.[25][26] Ensure a spill kit equipped with absorbent material (e.g., vermiculite or sand), neutralizing agents (for other chemicals), and waste disposal bags is readily accessible.
Minor Spill Cleanup (Manageable by Lab Personnel):
-
Alert & Isolate: Immediately alert personnel in the area and restrict access.[27]
-
Ventilate: Ensure the fume hood is operating to prevent vapor buildup.[28]
-
Don PPE: Put on the appropriate spill response PPE as outlined in the table above (goggles, face shield, neoprene gloves, lab coat/apron).[29]
-
Contain: Control the spread of the liquid by creating a dike around the spill with absorbent material, working from the outside in.[26][29]
-
Absorb: Add absorbent material to the spill.
-
Collect: Carefully scoop the absorbed material into a designated, heavy-duty plastic bag or container.[27][28]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
Dispose: Seal and label the waste container clearly. Arrange for pickup by your institution's environmental health and safety (EHS) office.[26]
First Aid for Exposure:
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[30][31] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[30] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[6][31] If breathing is difficult, seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[32]
Disposal Plan: Responsible Waste Management
This compound and any materials contaminated with it are considered hazardous chemical waste.
-
Liquid Waste: All liquid waste containing this compound must be collected in a clearly labeled, sealed, and appropriate waste container.[19][33] Do not pour organic substances down the drain.[34][35] The container should be labeled "Hazardous Waste" and list all chemical constituents by percentage.
-
Solid Waste: All contaminated solid materials, including gloves, absorbent pads, and disposable labware, must be collected in a separate, sealed, and clearly labeled hazardous waste container (e.g., a double-bagged and sealed plastic bag).[19]
Store waste containers in a designated satellite accumulation area away from general lab traffic until they are collected by your institution's EHS department.[36]
This guide is intended to provide a comprehensive framework for the safe handling of this compound. Adherence to these protocols is not merely about compliance; it is about fostering a culture of safety and scientific integrity. Always consult your institution's specific Chemical Hygiene Plan and Standard Operating Procedures before beginning any new work.
References
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- National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
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- PowerPak. (2023, December 14).
- Occupational Safety and Health Administration. (n.d.).
- National Institute for Occupational Safety and Health. (n.d.). Pocket Guide to Chemical Hazards Introduction.
- AIBON SAFETY. (2024, September 14). Chemical Resistance Guide: The Importance Of Nitrile Gloves.
- University of Hawaii at Manoa. (n.d.). Lab Safety Emergency Chemical Spill Procedures.
- Unigloves. (2020, March 20). Nitrile Gloves Acid Resistance.
- University of Florida Environmental Health & Safety. (n.d.). Preparing for Emergency Chemical Spills.
- KU Leuven. (2024, November 14). Personal protective equipment: chemical resistant gloves.
- The City College of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
- All Safety Products. (n.d.). Chemical Resistant Neoprene Gloves.
- National Institute for Occupational Safety and Health. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
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- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- International Association of Fire Chiefs. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- UltraFlex. (n.d.). Neoprene Chemical-Resistant Gloves – Heavy-Duty Industrial Protection, 14-Inch, L/XL.
- University of Pennsylvania EHRS. (n.d.).
- MasterControl. (n.d.). 29 CFR 1910.
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- SPECIFIC POLYMERS. (n.d.).
- Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste.
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- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry.
- RiskAssess. (n.d.). Disposal of chemical wastes.
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- National Institutes of Health. (2014). NIH Waste Disposal Guide 2014: Chemical Waste.
- ECHEMI. (n.d.).
- Sigma-Aldrich. (2025, May 1).
- Thermo Fisher Scientific. (2025, December 19).
- TCI Chemicals. (2025, October 16). Safety Data Sheet - Ethyl 4-(4-Chloro-2-methylphenoxy)
- National Institutes of Health. (n.d.).
- Santa Cruz Biotechnology. (2019, March 25).
- ChemicalBook. (2026, January 31).
- Cayman Chemical. (2025, June 27).
- BenchChem. (2025). Preventing decarboxylation of beta-keto acids during analysis.
- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
- AK Lectures. (n.d.).
- ResearchGate. (2025, August 6). Mastering β-keto esters.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
